N-(2-Aminoethyl)maleimide N-(2-Aminoethyl)maleimide
Brand Name: Vulcanchem
CAS No.: 125923-10-6
VCID: VC21320445
InChI: InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2
SMILES: C1=CC(=O)N(C1=O)CCN
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

N-(2-Aminoethyl)maleimide

CAS No.: 125923-10-6

Cat. No.: VC21320445

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)maleimide - 125923-10-6

Specification

CAS No. 125923-10-6
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 1-(2-aminoethyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2
Standard InChI Key ODVRLSOMTXGTMX-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCN
Canonical SMILES C1=CC(=O)N(C1=O)CCN

Introduction

Physical and Chemical Properties

N-(2-Aminoethyl)maleimide (CAS: 125923-10-6) possesses distinct physical and chemical properties that contribute to its functionality in various applications. The compound has a molecular formula of C₆H₈N₂O₂ with a molecular weight of 140.140 g/mol . Its structure consists of a maleimide ring connected to an aminoethyl group, creating a molecule with both electrophilic and nucleophilic sites.

Physical Properties

The physical characteristics of N-(2-Aminoethyl)maleimide are summarized in the table below:

PropertyValue
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.140 g/mol
Density1.3±0.1 g/cm³
Boiling Point278.1±23.0 °C at 760 mmHg
Flash Point122.0±22.6 °C
Exact Mass140.058578

These physical properties are crucial in determining the compound's behavior during synthesis procedures and its applications in various experimental conditions .

Chemical Reactivity

The primary chemical characteristic of N-(2-Aminoethyl)maleimide is its high reactivity toward thiol groups. The maleimide portion of the molecule serves as an excellent Michael acceptor, readily reacting with sulfhydryl groups to form stable thioether bonds. This property is fundamental to its widespread use in bioconjugation chemistry and other applications requiring specific covalent bonding to thiol-containing compounds .

The amino group in the molecule provides an additional reactive site, making this compound bifunctional and allowing for versatile applications in complex molecular architectures. The presence of both the maleimide and amino functionalities enables sequential or orthogonal coupling strategies in various chemical applications.

Synthesis Methods

Several methods have been developed for the synthesis of N-(2-Aminoethyl)maleimide, with varying approaches depending on the required purity and scale of production.

Laboratory Synthesis Routes

A detailed synthesis method described in the literature involves a multi-step process utilizing furan protection of the maleimide functional group. This approach helps prevent unwanted side reactions during synthesis .

The synthetic route begins with a Diels-Alder condensation between furan and maleic anhydride to create a protected maleimide intermediate. This step is typically performed in toluene under reflux conditions. The next stage involves the reaction of this protected maleimide with N-Boc-ethylenediamine to introduce the aminoethyl chain. Finally, deprotection steps remove both the furan and Boc protecting groups to yield the desired N-(2-Aminoethyl)maleimide, often isolated as its hydrochloride salt .

Yield and Purification

The synthesis of N-(2-Aminoethyl)maleimide through the protected maleimide route can achieve high yields. For instance, the synthesis of furan-protected maleimide has reported yields of approximately 67%, while the subsequent reaction with N-Boc-ethylenediamine can achieve yields of about 93% . The final deprotection steps require careful control of reaction conditions to ensure high purity of the final product.

Purification typically involves chromatographic methods to remove reaction by-products and unreacted starting materials. High-performance liquid chromatography (HPLC) has been reported as an effective method for the purification of this compound and its intermediates .

Alternative Synthesis Approaches

An alternative approach described in the literature involves the direct reaction of N-(2-Aminoethyl)maleimide with N-succinimidyl 4-fluorobenzoate in the presence of sodium borate buffer (pH 8.5). This method has been utilized for preparing derivatives such as N-[2-(4-fluorobenzamido)ethyl]maleimide (FBEM) with reported yields of approximately 85% .

This alternative method demonstrates the versatility of N-(2-Aminoethyl)maleimide as a starting material for creating more complex functional molecules for specific applications.

Mechanism of Action and Chemical Behavior

The chemical behavior of N-(2-Aminoethyl)maleimide is dominated by its maleimide group, which exhibits specific reactivity patterns critical to its applications.

Thiol Reactivity

The primary mechanism of action involves the Michael addition reaction between the maleimide group and thiol-containing compounds. In this reaction, the sulfhydryl group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide to form a stable thioether linkage. This reaction proceeds efficiently under mild conditions (neutral to slightly basic pH) and is relatively selective for thiols over other nucleophiles at physiological pH .

The reaction kinetics favor rapid and high-yield conjugation, making this compound particularly useful for bioconjugation applications where complete and specific reactions are essential.

Stability Considerations

The aminoethyl portion of the molecule provides a handle for further functionalization, allowing for the creation of complex structures with multiple functional domains. This dual reactivity makes N-(2-Aminoethyl)maleimide a versatile building block in chemical synthesis strategies.

Applications in Scientific Research

N-(2-Aminoethyl)maleimide has found extensive applications across various scientific disciplines due to its unique chemical properties and reactivity profile.

Bioconjugation Chemistry

One of the most significant applications of N-(2-Aminoethyl)maleimide is in bioconjugation, where it serves as a linker for attaching various molecules to proteins and peptides. The compound's ability to selectively react with thiol groups makes it ideal for site-specific conjugation to cysteine residues in proteins .

Research has demonstrated its utility in conjugating radioisotopes, fluorescent dyes, and other functional molecules to biomolecules. For example, it has been employed in the synthesis of radiolabeled RGD peptides for imaging integrin expressions in tumors, showing high yields and specificity in the labeling process .

Polymer Modification and Hydrogel Formation

N-(2-Aminoethyl)maleimide has been extensively used to functionalize polymers, enhancing their properties for specific applications. A notable example is the modification of carboxymethyl cellulose (CMC) to create maleimide-functionalized CMC (CMC-MAL), which exhibits enhanced mucoadhesive properties beneficial for drug delivery systems .

The functionalization process typically involves carbodiimide coupling reactions to conjugate the primary amine of N-(2-Aminoethyl)maleimide to carboxylic groups of the polymer. The degree of functionalization can be controlled by adjusting the weight ratio between the polymer and N-(2-Aminoethyl)maleimide. For instance, a study reported that a CMC:MAL weight ratio of 1:3 provided the highest level of maleimide content (627 ± 10 μmol/g) on the polymer .

Radiotracer Development

N-(2-Aminoethyl)maleimide plays a crucial role in the development of radiotracers for molecular imaging techniques such as Positron Emission Tomography (PET). The compound serves as a precursor for the synthesis of thiol-reactive prosthetic groups that can be labeled with radioisotopes like fluorine-18 .

A specific example is the development of N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM), where N-(2-Aminoethyl)maleimide is reacted with N-succinimidyl 4-fluorobenzoate. This compound is then used for labeling thiol-containing peptides for PET imaging, demonstrating high radiochemical yields and purity .

Drug Delivery Systems

The compound has significant applications in the development of advanced drug delivery systems. By functionalizing polymers with maleimide groups, researchers have created materials with enhanced mucoadhesive properties that can improve drug retention at mucosal surfaces .

The thiol-reactive nature of the maleimide group allows for the formation of stable covalent bonds with the abundant thiol groups present in mucin glycoproteins. This interaction significantly enhances the residence time of drug delivery systems at mucosal surfaces, potentially improving therapeutic outcomes for transmucosal drug delivery applications .

Quantification and Analytical Methods

Various analytical techniques have been developed to characterize and quantify N-(2-Aminoethyl)maleimide and its derivatives in research applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of N-(2-Aminoethyl)maleimide. Characteristic signals in the ¹H NMR spectrum include the maleimide protons at approximately 6.9 ppm and the ethylene chain protons at 3.2-3.9 ppm .

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) provides additional structural information, with characteristic bands for amide C=O stretching and N-H amide bending at around 1700 and 1640 cm⁻¹, respectively. The N-H stretching of the conjugated maleimide typically overlaps with O-H stretching in functionalized polymers, resulting in a more intense band at approximately 3277 cm⁻¹ .

Quantification Methods

The Ellman's assay has been employed as an indirect method to quantify maleimide content in functionalized polymers. This approach involves reacting the maleimide-containing compound with L-cysteine and then measuring the remaining unreacted cysteine using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The absorbance of the resulting thionitrobenzoate ion at 420 nm is analyzed to calculate the maleimide content .

High-Performance Liquid Chromatography (HPLC) is another common method used for both purification and quantification of N-(2-Aminoethyl)maleimide and its derivatives. This technique allows for precise determination of compound purity and concentration in various preparations .

Current Research and Future Directions

Research involving N-(2-Aminoethyl)maleimide continues to expand, with new applications emerging in various fields of science and technology.

Advances in Transmucosal Drug Delivery

Recent research has focused on developing novel drug carriers using maleimide-functionalized polymers for transmucosal drug delivery. The mucoadhesive capabilities of these materials offer promising solutions for improving drug bioavailability and efficacy in treating conditions that require localized drug delivery to mucosal tissues .

Studies have demonstrated that the degree of maleimide functionalization significantly impacts the mucoadhesive properties of the resulting polymers. This relationship highlights the importance of controlled synthesis and characterization methods in developing effective drug delivery systems .

Innovations in Molecular Imaging

The application of N-(2-Aminoethyl)maleimide in developing radiotracers for molecular imaging continues to advance. Current research explores new approaches for site-specific labeling of biomolecules with various radioisotopes, potentially expanding the range of targets that can be visualized using techniques like PET imaging .

These advancements could lead to improved diagnostic capabilities for various conditions, particularly in oncology, where targeted imaging agents can help in early detection and monitoring of treatment responses.

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